molecular formula C25H20O3 B12394109 PPAR|A/|A agonist 2

PPAR|A/|A agonist 2

Cat. No.: B12394109
M. Wt: 368.4 g/mol
InChI Key: QZISCDIMRVFENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peroxisome proliferator-activated receptor alpha agonist 2 is a compound that acts on the peroxisome proliferator-activated receptor alpha, a type of nuclear receptor involved in the regulation of lipid metabolism and inflammation. This compound has garnered significant attention due to its potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peroxisome proliferator-activated receptor alpha agonist 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of sanguinarine, a natural product isolated from Sanguinaria canadensis, which is modified to enhance its activity as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of peroxisome proliferator-activated receptor alpha agonist 2 involves scaling up the synthetic routes developed in the laboratory. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the quality of the compound during production .

Chemical Reactions Analysis

Types of Reactions

Peroxisome proliferator-activated receptor alpha agonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and selectivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions are derivatives of peroxisome proliferator-activated receptor alpha agonist 2 with enhanced biological activity. These derivatives are further tested for their efficacy in various biological assays .

Mechanism of Action

Peroxisome proliferator-activated receptor alpha agonist 2 exerts its effects by binding to the peroxisome proliferator-activated receptor alpha, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammationThis interaction leads to the transcriptional activation or repression of target genes, resulting in the modulation of lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

Peroxisome proliferator-activated receptor alpha agonist 2 is unique compared to other similar compounds due to its dual agonist activity on both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. This dual activity enhances its therapeutic potential by targeting multiple pathways involved in metabolic regulation . Similar compounds include:

Properties

Molecular Formula

C25H20O3

Molecular Weight

368.4 g/mol

IUPAC Name

3-naphthalen-1-yl-2-(4-phenylphenoxy)propanoic acid

InChI

InChI=1S/C25H20O3/c26-25(27)24(17-21-11-6-10-20-9-4-5-12-23(20)21)28-22-15-13-19(14-16-22)18-7-2-1-3-8-18/h1-16,24H,17H2,(H,26,27)

InChI Key

QZISCDIMRVFENI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(CC3=CC=CC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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